molecular formula C10H5ClN2O B8302008 3-(2-Chlorooxazol-5-yl)benzonitrile

3-(2-Chlorooxazol-5-yl)benzonitrile

Cat. No.: B8302008
M. Wt: 204.61 g/mol
InChI Key: ADQGCIOABFRLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorooxazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C10H5ClN2O and its molecular weight is 204.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

3-(2-chloro-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C10H5ClN2O/c11-10-13-6-9(14-10)8-3-1-2-7(4-8)5-12/h1-4,6H

InChI Key

ADQGCIOABFRLBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(O2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added 3-(oxazol-5-yl)benzonitrile (1.93 gm, 11.34 mmol) and THF (45 mL). The reaction was cooled to −78° C. and 2.5 M nBuLi (4.99 mL, 12.48 mmol) was added dropwise. The reaction turned deep red color. After 30 min, a solution of hexachloroethane (4.03 gm, 17.01 mmol) in THF (10 mL) was slowly added. The reaction was slowly warmed to rt over 30 min. After 1 h at rt the reaction was quenched by slow addition of sat. NH4Cl (20 mL). The mixture was concentrated to remove most of the THF. The mixture was then partitioned between EtOAc (40 mL) and water (20 mL). The organic phase was isolated, washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-100% EtOAc/Hexanes to give the product, 3-(2-chlorooxazol-5-yl)benzonitrile, (1.01 gm, 4.94 mmol, 44% yield) as a white solid. Anal. Calcd. for C10H5ClN2O m/z 204.0, found: 205.0 (M+H)+.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
4.99 mL
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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